1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride

Description

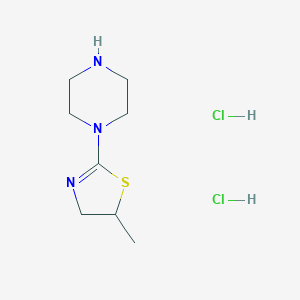

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride (CID 54595409) is a piperazine derivative featuring a 5-methyl-4,5-dihydrothiazole moiety. Its molecular formula is C₈H₁₅N₃S·2HCl, with a molecular weight of 265.65 g/mol . The compound's SMILES string (CC1CN=C(S1)N2CCNCC2) and InChIKey (BRIRJMBKAISUEE-UHFFFAOYSA-N) highlight its bicyclic structure, combining a partially saturated thiazole ring with a piperazine group.

Properties

IUPAC Name |

5-methyl-2-piperazin-1-yl-4,5-dihydro-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S.2ClH/c1-7-6-10-8(12-7)11-4-2-9-3-5-11;;/h7,9H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBLIAMSBNDCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride typically involves the formation of the 4,5-dihydrothiazole ring followed by its functionalization with piperazine. The key steps include:

- Construction of the 4,5-dihydro-1,3-thiazole ring, often via cyclization reactions involving appropriate thiol and amine precursors.

- Alkylation or nucleophilic substitution to attach the piperazine ring at the 2-position of the thiazoline.

- Conversion to the dihydrochloride salt by treatment with hydrochloric acid.

Representative Example from Related Chemistry

- A patent (US8058440B2) describes the preparation of thiazolo derivatives via reaction of 2-bromo-5-methyl intermediates with nucleophiles in alcoholic solvents such as 2-propanol at temperatures ranging from 0°C to reflux, with reaction times between 1 and 24 hours, typically 2–5 hours for completion.

- The process includes isolation of intermediates as acid salts by addition of inorganic acids like hydrochloric acid, which parallels the formation of the dihydrochloride salt of the target compound.

- Use of bases such as potassium carbonate or sodium hydroxide is common to facilitate substitution reactions or hydrolysis steps.

- Solvent choice and reaction temperature are critical variables affecting yield and purity.

Purification and Characterization

- Crystallization of the dihydrochloride salt from suitable solvents (e.g., ethanol/ether mixtures) is standard to achieve high purity.

- Characterization typically involves NMR, mass spectrometry, and elemental analysis to confirm structure and salt formation.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | 2-propanol, ethanol, acetonitrile | Alcoholic solvents preferred for ring formation and substitution |

| Temperature | 0°C to reflux (~80°C) | Reaction temperature adjusted based on solvent and step |

| Reaction Time | 2–24 hours | Usually 2–5 hours for ring formation and substitution |

| Base | Potassium carbonate, sodium hydroxide | Used to facilitate substitution or neutralize acids |

| Acid for Salt Formation | HCl (aqueous or gas) | Converts free base to dihydrochloride salt |

| Isolation Method | Filtration, crystallization | To obtain pure dihydrochloride salt |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride as an anticancer agent. The compound has been evaluated for its ability to inhibit key enzymes involved in cancer cell proliferation:

- Mechanism of Action : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a critical role in transcriptional regulation and cell cycle progression. Inhibition of CDK9 leads to reduced expression of anti-apoptotic proteins such as Mcl-1, thereby triggering apoptosis in cancer cells .

Antimicrobial Properties

The thiazole moiety present in the compound contributes to its antimicrobial activity. Research indicates that derivatives of thiazole exhibit significant antibacterial and antifungal properties:

- Case Study : A derivative of this compound demonstrated effectiveness against various strains of bacteria and fungi in vitro, suggesting its potential use in developing new antimicrobial agents .

CNS Activity

The piperazine ring in the structure is known for its central nervous system (CNS) activity. Compounds containing piperazine have been investigated for their anxiolytic and antidepressant effects:

- Research Findings : Experimental models have shown that this compound exhibits anxiolytic-like effects in rodent models, indicating its potential as a therapeutic agent for anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications on the thiazole and piperazine rings can lead to variations in biological activity:

| Modification | Effect on Activity |

|---|---|

| Methyl group on thiazole | Increased anticancer potency |

| Substitution on piperazine | Enhanced CNS effects |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following synthetic route has been reported:

- Formation of Thiazole Ring : Starting from appropriate thioketones and amines.

- Piperazine Formation : Reaction with piperazine derivatives under controlled conditions.

- Dihydrochloride Salt Formation : Final treatment with hydrochloric acid to yield the dihydrochloride salt.

Mechanism of Action

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride is compared with other similar compounds to highlight its uniqueness:

Thiazole Derivatives: Similar compounds include other thiazole derivatives, which may have different substituents or functional groups.

Piperazine Derivatives: Compounds containing piperazine rings with various substituents can also be compared to understand the structural and functional differences.

Comparison with Similar Compounds

1-(4,5-Dihydro-1,3-thiazol-2-yl)piperazine Dihydrochloride

- Structural Difference : Lacks the methyl group at the 5-position of the thiazole ring.

- This compound is commercially available (CymitQuimica, Ref: 3D-THC25681) but lacks detailed pharmacological data .

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine Dihydrochloride (CAS 1334148-37-6)

- Structural Difference : Features two methyl groups at the 5-position of the thiazole ring.

- Implications : The additional methyl group increases molecular weight (C₉H₁₇Cl₂N₃S; 282.28 g/mol) and lipophilicity compared to the target compound. This may enhance membrane permeability but reduce aqueous solubility. It is marketed as an industrial-grade chemical (99% purity) .

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine Dihydrochloride (CAS 69389-17-9)

- Structural Difference : Replaces the dihydrothiazole ring with a thiadiazole (containing two nitrogen atoms).

- Implications: Thiadiazoles are more electron-deficient than thiazoles, affecting electronic distribution and metabolic stability.

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine Dihydrochloride

- Structural Difference : Substitutes the methyl group with an ethyl chain.

- Implications : The longer alkyl chain increases lipophilicity (logP) and may prolong half-life in vivo due to slower metabolic clearance. This compound is listed in Enamine’s building block catalog (CAS: EN300-27706965) but lacks detailed characterization .

1-(4-Chlorophenyl)piperazine Dihydrochloride (CAS 38869-46-4)

- Structural Difference : Replaces the thiazole ring with a 4-chlorophenyl group.

- Implications : The aromatic chlorophenyl group enhances π-π stacking interactions, often seen in CNS-targeting compounds. This derivative (C₁₀H₁₅Cl₃N₂; 269.6 g/mol) is used in biochemical research but has distinct physicochemical properties compared to thiazole-containing analogs .

Key Physicochemical Properties

Biological Activity

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₈H₁₅N₃S·2HCl

- Molecular Weight : 185.29 g/mol

- CAS Number : 1334492-43-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticonvulsant Activity : Thiazole derivatives have shown significant anticonvulsant properties. For instance, compounds similar to 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine have been evaluated for their efficacy in models of epilepsy. Studies indicate that thiazole-containing piperazine derivatives can modulate neurotransmitter systems involved in seizure activity .

- Antibacterial and Antifungal Properties : The thiazole moiety has been linked to antibacterial and antifungal activities. Research shows that certain thiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against various pathogens .

- Antitumor Activity : Thiazole derivatives have also demonstrated cytotoxic effects against cancer cell lines. For example, one study found that certain thiazole-linked compounds exhibited IC₅₀ values lower than those of established chemotherapeutics like doxorubicin . The mechanism appears to involve interference with cell cycle progression and apoptosis induction.

Case Study 1: Anticonvulsant Efficacy

A series of studies evaluated the anticonvulsant potential of thiazole derivatives in rodent models. One specific compound demonstrated a median effective dose (ED₅₀) significantly lower than traditional anticonvulsants, suggesting enhanced efficacy with fewer side effects .

Case Study 2: Antimicrobial Activity

In a comprehensive study involving various thiazole derivatives, researchers found that this compound exhibited remarkable antibacterial activity against resistant strains such as MRSA and Pseudomonas aeruginosa. The compound's MIC values were notably lower than those of commonly used antibiotics like ampicillin .

Table 1: Biological Activities of this compound

Q & A

Q. What are the common synthetic routes for 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or hydrazine-mediated reactions. For example, hydrazine derivatives (e.g., phenylhydrazine hydrochloride) are refluxed with carbonyl-containing precursors in ethanol for 6–8 hours, followed by crystallization . Key factors include:

- Reagent stoichiometry : Excess hydrazine (1.2–1.5 eq) improves ring closure efficiency.

- Solvent choice : Ethanol or methanol enhances solubility of intermediates, reducing side-product formation .

- Reaction time : Prolonged reflux (>8 hours) may degrade thermally sensitive intermediates, lowering yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm proton environments and carbon backbone integrity, particularly for the thiazoline and piperazine moieties .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for verifying dihydrothiazole ring conformation and hydrochloride salt formation .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., unreacted hydrazine derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Byproduct analysis (e.g., uncyclized intermediates or dimerization products) requires:

- In-situ monitoring : Use TLC or HPLC to track reaction progress and halt reflux at optimal conversion points .

- Acid catalysis : Adding piperidine (0.1–0.5 mol%) accelerates cyclization, reducing side reactions .

- Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes thermal decomposition of sensitive intermediates .

Q. How should contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) be resolved?

- Dose-response profiling : Test compound activity across a broad concentration range (nM to mM) to identify therapeutic windows and off-target effects .

- Receptor binding assays : Use radioligand displacement studies to confirm selectivity for targets like aminopeptidase N or VEGFR2, which may explain divergent activities .

- Theoretical modeling : Molecular docking against protein databases (e.g., PDB) can predict binding modes and reconcile conflicting mechanistic data .

Q. What strategies are recommended for designing stability studies under physiological conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 4–9) at 37°C and analyze degradation via LC-MS. The dihydrothiazole ring is prone to hydrolysis under acidic conditions .

- Oxidative stress testing : Expose to hydrogen peroxide (0.1–1 mM) to simulate in vivo oxidative environments, monitoring sulfoxide formation via H NMR .

- Long-term storage : Store lyophilized at -20°C with desiccants to prevent hydrochloride salt deliquescence .

Q. How can researchers validate the compound’s role in multi-target drug discovery campaigns?

- Polypharmacology screens : Use panels of enzymatic assays (e.g., MMP-9, APN, and kinase inhibitors) to identify off-target interactions .

- Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CI) to assess additive/synergistic effects .

- Metabolic profiling : Incubate with liver microsomes to identify Phase I/II metabolites, ensuring structural modifications do not enhance toxicity .

Methodological Considerations

Q. What analytical techniques are critical for quantifying trace impurities in bulk samples?

Q. How should researchers design in vitro assays to evaluate the compound’s pharmacokinetic properties?

- Caco-2 permeability assays : Measure apical-to-basolateral transport to predict intestinal absorption .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fractions, critical for dose adjustment .

- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.